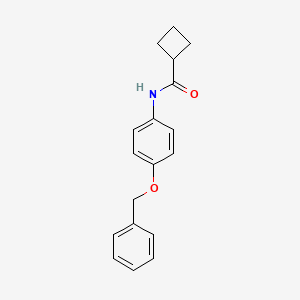

环丁烷羧酸(4-苄氧基苯基)-酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the presence of a four-membered ring structure. These compounds have been the subject of various studies due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through several methods. One approach involves the stereoselective synthesis of carboxy-cyclobutane isomers using a combination of reversible amide bond formation and self-assembly of coordination polymers (CPs) in the solid state. This method utilizes a solid-state photochemical [2 + 2] cycloaddition reaction, which is controlled by the introduction of substituent groups to regulate the reaction site of the cycloaddition . Another method for synthesizing cyclobutane derivatives, specifically aminocyclobutane carboxylic acids, involves enantiodivergent synthetic sequences that allow for the preparation of both enantiomers of the compound. These sequences have been used to synthesize highly rigid beta-peptides incorporating cyclobutane residues .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a cyclobutane ring, which imparts a high degree of rigidity to the molecule. This rigidity is further enhanced when cyclobutane units are incorporated into larger structures, such as beta-peptides. NMR structural studies and DFT theoretical calculations have shown that these molecules form strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units. These structural features contribute to the stability and unique conformational properties of the cyclobutane derivatives both in solution and in the gas phase .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including [2 + 2] cycloaddition, which is a key step in their synthesis. The solid-state [2 + 2] cycloaddition reaction can be controlled by the anions present in the salts of the starting materials, leading to the stereoselective synthesis of cyclobutane derivatives with specific functionalities . The mechanism of amide bond formation, which is relevant to the synthesis of cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide, has been studied in aqueous media using carbodiimide reagents. This reaction is sensitive to pH and can lead to the formation of carboxylic anhydrides and amides, depending on the cyclizability of the carboxylic acids involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of the cyclobutane ring and the amide linkage can affect the compound's hydrogen bonding capabilities. For example, the open-chain amide carboxylic acid derivatives can form discrete centrosymmetric dimers through intermolecular cyclic carboxy-carboxy O-H···O hydrogen-bonding interactions. In contrast, cyclic imides derived from cyclobutane show different hydrogen bonding patterns, with some forming one-dimensional zigzag chains and others forming two-dimensional sheet structures in the solid state . These hydrogen bonding interactions are crucial for the self-assembly and solid-state properties of these compounds.

科学研究应用

合成和功能化

含环丁烷的化合物,包括环丁烷羧酸(4-苄氧基苯基)-酰胺,都是通过各种创新方法合成的。例如,含手性环丁烷的C3对称肽状树枝状大分子的合成利用了1,3,5-三取代苯和手性γ,ε-氨基二酸衍生物的会聚方法,展示了该化合物在创建复杂树枝状大分子结构中的作用 (Gutiérrez-Abad, Illa, & Ortuño, 2010)。此外,钯(II)催化的对映选择性C(sp3)–H活化与手性异羟肟酸配体提供了获得含α-手性季立体中心的环丁烷羧酸酯的途径,突出了创建对映选择性化合物的潜力 (Xiao et al., 2014)。

光二聚化和聚合

环丁烷羧酸衍生物在光二聚化和聚合过程中表现出巨大的潜力。某些苯甲酸衍生物在晶态下的光二聚化行为导致环丁烷衍生物,说明了通过光诱导反应合成新材料的效用 (Hasegawa et al., 1985)。此外,1-取代环丁烯的开环复分解聚合(ROMP)反应的范围突出了含环丁烷化合物的反应性,形成具有独特性质的聚合物 (Song et al., 2010)。

生物偶联和凝胶化

碳二亚胺在水性介质中形成酰胺的机理对于理解环丁烷羧酸衍生物如何与生物分子连接至关重要,促进了它们在生物偶联和药物递送系统中的应用 (Nakajima & Ikada, 1995)。环己烷羧酸-[4-(3-十四烷基脲基)苯基]酰胺作为一种有效的凝胶剂,用于固化离子液体电解质,表明环丁烷羧酸衍生物在为染料敏化太阳能电池创建固体电解质中的作用 (Décoppet et al., 2014)。

先进材料和催化

环丁烷羧酸衍生物在先进材料和催化的合成中也至关重要。使用环丁烷羧酸衍生物在室温下进行催化化学酰胺合成,强调了这些化合物在温和条件下促进成键的效率,这对肽合成和其他有机转化至关重要 (Mohy El Dine et al., 2015)。

属性

IUPAC Name |

N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJFUWVAQOFOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)